Millisorin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

72229-34-6 |

|---|---|

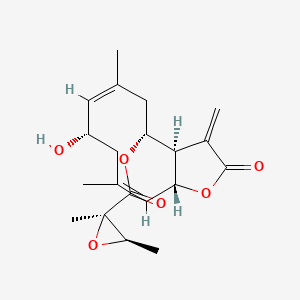

Molecular Formula |

C20H26O6 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(3aR,4R,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |

InChI |

InChI=1S/C20H26O6/c1-10-6-14(21)7-11(2)9-16(25-19(23)20(5)13(4)26-20)17-12(3)18(22)24-15(17)8-10/h7-8,13-17,21H,3,6,9H2,1-2,4-5H3/b10-8-,11-7-/t13-,14+,15-,16-,17+,20-/m1/s1 |

InChI Key |

KCUQHLKAVMLGGV-LZYLOZORSA-N |

SMILES |

CC1C(O1)(C)C(=O)OC2CC(=CC(CC(=CC3C2C(=C)C(=O)O3)C)O)C |

Isomeric SMILES |

C[C@@H]1[C@](O1)(C)C(=O)O[C@@H]2C/C(=C\[C@H](C/C(=C\[C@@H]3[C@@H]2C(=C)C(=O)O3)/C)O)/C |

Canonical SMILES |

CC1C(O1)(C)C(=O)OC2CC(=CC(CC(=CC3C2C(=C)C(=O)O3)C)O)C |

Synonyms |

millisorin B |

Origin of Product |

United States |

Q & A

Basic Research Questions

Q. How can researchers characterize the structural and physicochemical properties of Millisorin B for initial validation?

- Methodological Answer : Begin with spectroscopic techniques (NMR, IR, mass spectrometry) to confirm molecular structure and purity. Chromatographic methods (HPLC, GC) can assess stability under varying conditions (e.g., pH, temperature). Elemental analysis and X-ray crystallography provide additional validation for novel compounds. Ensure all protocols align with reproducibility standards, such as detailing solvent systems and instrument calibration in the Experimental section .

Q. What experimental design principles should guide in vitro assays for this compound’s bioactivity?

- Methodological Answer : Use dose-response curves to establish potency (EC50/IC50) and selectivity indices. Include positive/negative controls (e.g., known inhibitors) and triplicate trials to minimize variability. For cell-based assays, validate cell line authenticity via STR profiling and monitor cytotoxicity concurrently. Reference established guidelines for assay reproducibility, such as MIAME standards for omics data .

Q. How should researchers address conflicting data in this compound’s pharmacokinetic profiles across studies?

- Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., dosing regimens, animal models). Replicate key experiments under standardized conditions, using harmonized protocols for sample collection (e.g., plasma sampling intervals). Apply meta-analysis tools to quantify heterogeneity and identify covariates (e.g., species-specific metabolism) .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across pharmacological studies?

- Methodological Answer : Employ orthogonal validation methods (e.g., CRISPR knockdown, isoform-specific inhibitors) to confirm target engagement. Use advanced imaging (e.g., super-resolution microscopy) to localize this compound in cellular compartments. Integrate multi-omics data (proteomics, transcriptomics) to map downstream pathways and contextualize discrepancies .

Q. How can computational modeling enhance the design of this compound derivatives with improved efficacy?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities against target proteins. Use QSAR models to correlate structural modifications (e.g., substituent groups) with bioactivity. Validate predictions via synthesis and in vitro testing, prioritizing compounds with >80% similarity to this compound’s core structure .

Q. What ethical and methodological considerations apply to preclinical trials involving this compound?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to justify sample sizes and blinding during outcome assessment. For human-derived samples, obtain IRB approval and document informed consent processes. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing to ensure transparency .

Data Management & Reproducibility

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Publish step-by-step synthetic procedures with exact stoichiometry, reaction times, and purification methods (e.g., column chromatography gradients). Deposit raw spectral data (NMR, HPLC traces) in repositories like Zenodo or Figshare. Cross-validate results with independent labs using blinded samples .

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For mechanistic studies, apply the PICO framework (Population, Intervention, Comparison, Outcome) to define experimental variables. Pilot studies can refine questions by testing assay feasibility and effect sizes .

Conflict of Interest & Collaboration

Q. How should interdisciplinary teams manage authorship and data ownership in this compound research?

- Methodological Answer : Draft a collaboration agreement pre-study, defining roles (e.g., synthetic chemistry vs. bioassay leads) and authorship criteria per ICMJE guidelines. Use version-controlled platforms (e.g., GitHub, LabArchives) for data sharing. Disclose all funding sources and potential conflicts in the Acknowledgments section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.